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molecular formula C12H17NO2 B8700518 Ethyl N-ethyl-N-phenylglycinate

Ethyl N-ethyl-N-phenylglycinate

Cat. No. B8700518
M. Wt: 207.27 g/mol
InChI Key: UAUMAWKVDBQGJP-UHFFFAOYSA-N
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Patent
US06900244B2

Procedure details

NaH (224 mg, 5.6 mmol of 60% dispersion) was washed 3 times with hexanes and dried via vacuum aspiration. To the dry NaH was added a solution of N-phenylglycine ethyl ester (1 g, 5.6 mmol) in THF (28 mL) at 0° C. After stirring 1.5 h, ethyl triflate (0.7 mL, 5.6 mmol) was added via syringe. The resulting solution was stirred at ambient temperature over 18 h. The mixture was diluted with ethyl acetate and washed with 1M HCl and brine. The organics were dried (MgSO4) and concentrated in vacuo. Purification by flash chromatography (4:1 hexanes/EtOAc) afforded the title compound as a light yellow oil (200 mg, 17%). MS (ES+) m/z 208 (MH+).
Name
Quantity
224 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
17%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:15])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:4].O([CH2:24][CH3:25])S(C(F)(F)F)(=O)=O>C1COCC1.C(OCC)(=O)C>[CH2:24]([N:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:7][C:6]([O:5][CH2:3][CH3:4])=[O:15])[CH3:25] |f:0.1|

Inputs

Step One
Name
Quantity
224 mg
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(CNC1=CC=CC=C1)=O
Name
Quantity
28 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried via vacuum aspiration
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at ambient temperature over 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with 1M HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (4:1 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)N(CC(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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